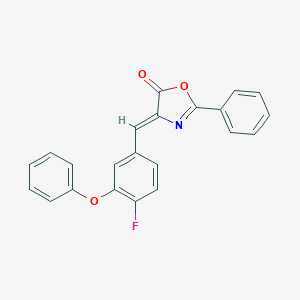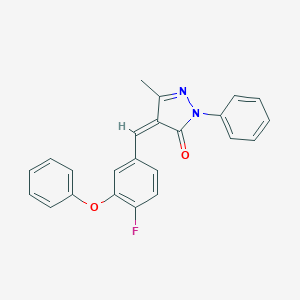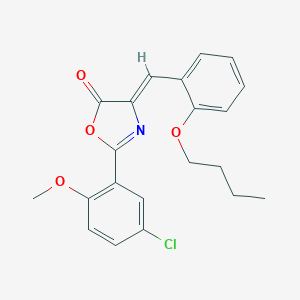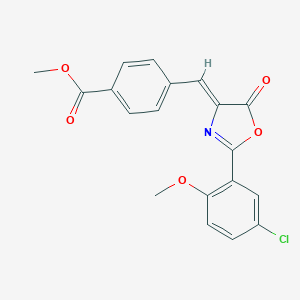
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide, also known as CPYSA, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CPYSA is a member of the thioacetamide family of compounds and has been shown to possess a wide range of pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to reduce the activity of MMPs. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of research available on its properties and potential therapeutic applications. However, there are also some limitations to using N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide. One area of interest is its potential as a treatment for cancer. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, which suggests that it may be an effective treatment for certain types of cancer. Another area of interest is its potential as a treatment for infectious diseases. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to possess anti-microbial properties, which suggests that it may be an effective treatment for bacterial and viral infections. Finally, there is interest in studying the structure-activity relationship of N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide in order to identify more potent and selective analogs.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with 2-amino pyrimidine in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been studied for its potential as a treatment for a variety of diseases, including cancer, arthritis, and infectious diseases.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C12H10ClN3OS |
Poids moléculaire |
279.75 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
Clé InChI |
HVQLAYZDAXNQBL-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![2-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299164.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)




![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
